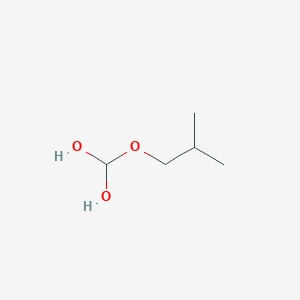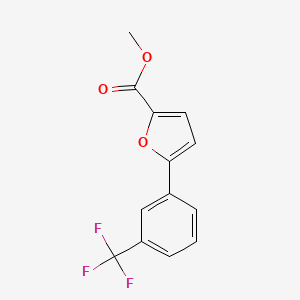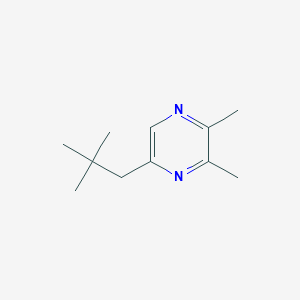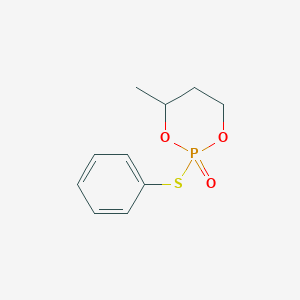
Acetamide,2,2'-(1H-isoindole-1,3(2H)-diylidene)bis[N-(4-chlorophenyl)-2-cyano-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide,2,2’-(1H-isoindole-1,3(2H)-diylidene)bis[N-(4-chlorophenyl)-2-cyano-] is a complex organic compound that belongs to the class of isoindole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes an isoindole core, which is a bicyclic structure containing nitrogen, and two acetamide groups substituted with 4-chlorophenyl and cyano groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,2,2’-(1H-isoindole-1,3(2H)-diylidene)bis[N-(4-chlorophenyl)-2-cyano-] typically involves multi-step organic reactions. One common method involves the condensation of phthalic anhydride with aniline derivatives to form isoindole intermediates. These intermediates are then further reacted with acetamide derivatives under controlled conditions to introduce the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
化学反応の分析
Types of Reactions
Acetamide,2,2’-(1H-isoindole-1,3(2H)-diylidene)bis[N-(4-chlorophenyl)-2-cyano-] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert cyano groups to amines or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-substituted compounds
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound has shown potential as a bioactive molecule with various biological activities. It can be used in the development of new drugs or as a tool for studying biological processes.
Medicine: Due to its potential biological activities, the compound is being investigated for its therapeutic applications. It may serve as a lead compound for the development of new pharmaceuticals.
Industry: The compound’s unique properties make it useful in various industrial applications, such as the development of new materials or as a catalyst in chemical processes.
作用機序
The mechanism of action of Acetamide,2,2’-(1H-isoindole-1,3(2H)-diylidene)bis[N-(4-chlorophenyl)-2-cyano-] involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Phthalimide derivatives:
N-Substituted isoindole derivatives: These compounds have similar structures and can undergo similar chemical reactions, making them useful for comparison and exploration of structure-activity relationships.
Uniqueness
Acetamide,2,2’-(1H-isoindole-1,3(2H)-diylidene)bis[N-(4-chlorophenyl)-2-cyano-] is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C26H15Cl2N5O2 |
|---|---|
分子量 |
500.3 g/mol |
IUPAC名 |
(2E)-2-[(3E)-3-[2-(4-chloroanilino)-1-cyano-2-oxoethylidene]isoindol-1-ylidene]-N-(4-chlorophenyl)-2-cyanoacetamide |
InChI |
InChI=1S/C26H15Cl2N5O2/c27-15-5-9-17(10-6-15)31-25(34)21(13-29)23-19-3-1-2-4-20(19)24(33-23)22(14-30)26(35)32-18-11-7-16(28)8-12-18/h1-12,33H,(H,31,34)(H,32,35)/b23-21+,24-22+ |
InChIキー |
OOQHVIOIXRDFRK-MBALSZOMSA-N |
異性体SMILES |
C1=CC=C2/C(=C(\C(=O)NC3=CC=C(C=C3)Cl)/C#N)/N/C(=C(/C(=O)NC4=CC=C(C=C4)Cl)\C#N)/C2=C1 |
正規SMILES |
C1=CC=C2C(=C1)C(=C(C#N)C(=O)NC3=CC=C(C=C3)Cl)NC2=C(C#N)C(=O)NC4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Bromo-4-methyl-1H-benzo[D]imidazole-2-thiol](/img/structure/B13762603.png)
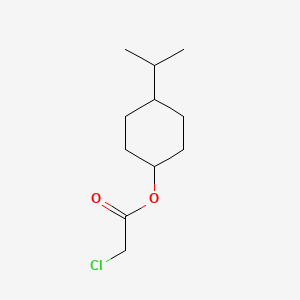

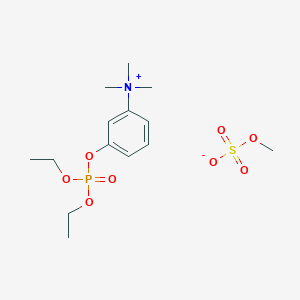

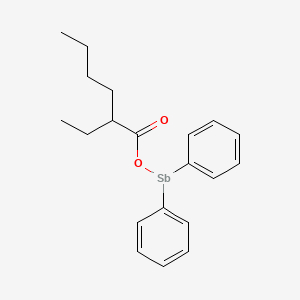
![N-[2-[4-(4-methoxyphenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]-2-oxoethyl]-N-(3-methoxypropyl)-3-phenylpropanamide](/img/structure/B13762643.png)
